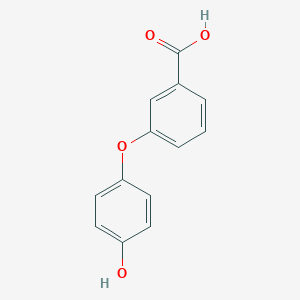

3-(4-Hydroxyphenoxy)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

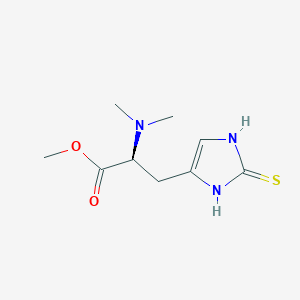

The synthesis of hydroxy benzoic acid derivatives, including compounds structurally related to 3-(4-Hydroxyphenoxy)benzoic acid, involves traditional organic synthesis methods. Docking studies and cytotoxicity evaluations suggest the potential of these compounds as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (Hussein et al., 2023).

Molecular Structure Analysis

The review of salicylic acid synthesis methods highlights the importance of molecular structure in determining the efficiency of synthesis processes. Techniques like the Kolbe–Schmitt process illustrate the significance of precursor selection and reaction conditions in achieving high purity and yield (Sergeev, Rodikova, & Zhizhina, 2023).

Chemical Reactions and Properties

A review of β-O-4 bond cleavage during acidolysis of lignin emphasizes the diverse reaction mechanisms and pathways, suggesting the complexity of chemical reactions involving hydroxyphenoxy benzoic acid derivatives (Yokoyama, 2015).

Physical Properties Analysis

The discussion on the synthesis, acylation, and photochemical properties of hydroxycoumarins, including compounds related to 3-(4-Hydroxyphenoxy)benzoic acid, provides insights into the physical properties affecting their reactivity and applications (Yoda et al., 2019).

Chemical Properties Analysis

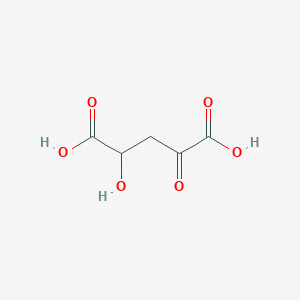

The structure-activity relationships of hydroxycinnamic acids, including derivatives similar to 3-(4-Hydroxyphenoxy)benzoic acid, reveal the impact of structural modifications on antioxidant activity. These studies highlight the crucial role of unsaturated bonds and hydroxy groups in enhancing biological properties (Razzaghi-Asl et al., 2013).

Applications De Recherche Scientifique

Antibacterial Activity

3-Hydroxy benzoic acid derivatives, including 3-(4-Hydroxyphenoxy)benzoic acid, have demonstrated various biological properties such as antimicrobial, antialgal, antimutagenic, antiestrogenic, and antioxidant effects. A study synthesized novel ester/hybrid derivatives of 3-Hydroxy benzoic acid and tested their potential antibacterial activity, showing promising results for the use of these derivatives as chemotherapeutic agents in drug development (Satpute, Gangan, & Shastri, 2018).

Estrogenic Activity

Compounds closely related to 3-(4-Hydroxyphenoxy)benzoic acid, such as 4-Hydroxy-Benzoic Acid, have shown estrogen-like effects on MCF-7 breast cancer cells. These estrogenic activities are attributed to the induction of proteins involved in estrogen receptor-dependent pathways, suggesting potential applications in controlling estrogenic effects during menopause (Nguyen et al., 2022).

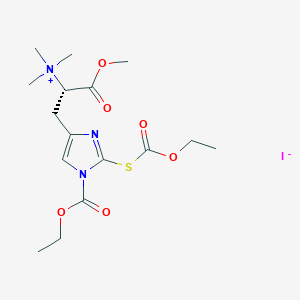

Drug Carrier Systems

Benzoic acid derivatives, including 3-(4-Hydroxyphenoxy)benzoic acid, have shown potential as drug carriers. A study investigated the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, a molecule similar in structure to 3-(4-Hydroxyphenoxy)benzoic acid. The results suggested that alpha cyclodextrin can effectively carry molecules of this nature, highlighting its potential in drug delivery applications (Dikmen, 2021).

Reproductive Toxicity Studies

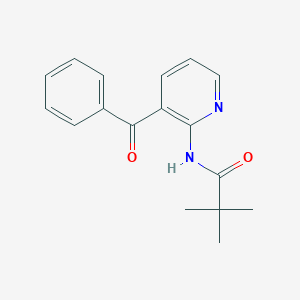

Studies on compounds structurally similar to 3-(4-Hydroxyphenoxy)benzoic acid, such as benzophenone-3, have shown potential reproductive toxicity effects. These include alterations in birth weights and gestational age, suggesting the need for careful consideration when using such compounds in consumer products (Ghazipura et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGCDVKVZWMYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188569 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenoxy)benzoic acid | |

CAS RN |

35065-12-4 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

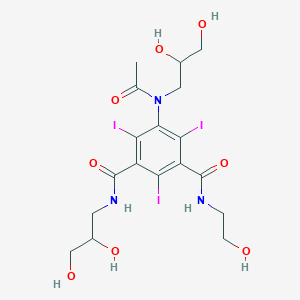

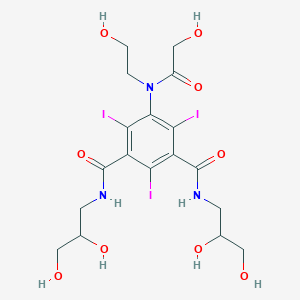

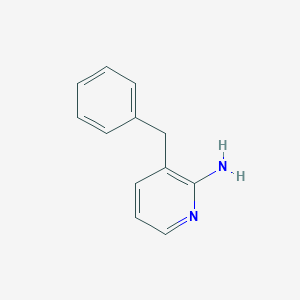

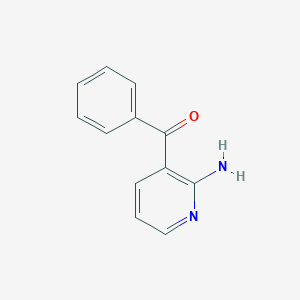

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)